molecular formula C10H15NO B13932776 2-(3-Pentanyloxy)pyridine CAS No. 551945-15-4

2-(3-Pentanyloxy)pyridine

Cat. No.: B13932776
CAS No.: 551945-15-4
M. Wt: 165.23 g/mol
InChI Key: DZNJJGQVWVHLCZ-UHFFFAOYSA-N
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Description

2-(3-Pentanyloxy)pyridine is a chemical compound with the molecular formula C10H15NO and is characterized by a pentyloxy chain attached to the pyridine ring structure . Pyridine is a fundamental heterocyclic aromatic compound often utilized in the synthesis of agrochemicals, pharmaceuticals, and other commercial products . Researchers value this core structure for its role as a building block in medicinal chemistry and drug discovery. While specific biological data for 2-(3-Pentanyloxy)pyridine is the subject of ongoing research, its structural class is of significant scientific interest. Compounds based on the pyridine scaffold, such as various thieno[2,3-b]pyridine derivatives, have demonstrated potent anti-cancer properties in preclinical studies . These related compounds have shown efficacy in inhibiting cancer cell proliferation and motility, promoting cell cycle arrest and apoptosis, and functioning through multi-target mechanisms (polypharmacology) . The pentyloxy side chain in this reagent may influence its lipophilicity and interaction with biological targets, making it a valuable intermediate for developing novel therapeutic agents . This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

CAS No.

551945-15-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-pentan-3-yloxypyridine

InChI

InChI=1S/C10H15NO/c1-3-9(4-2)12-10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3

InChI Key

DZNJJGQVWVHLCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Hydroxy-pyridine derivative : Typically, 2-hydroxypyridine or a protected form such as an O-benzylated pyridine derivative is used as the starting nucleophile.
  • Pentanyl alkylating agent : 3-pentanyl bromide, chloride, or iodide serves as the electrophile for the ether formation.

General Synthetic Route

The preparation involves the following main steps:

  • Selective Hydrolysis or Deprotection of O-protected Pyridine
    For example, if the hydroxy group on the pyridine is protected as an O-benzyl ether, selective debenzylation is performed by refluxing with a mixture of ethanol and concentrated hydrochloric acid, followed by neutralization and extraction to yield the free hydroxy-pyridine intermediate.

  • O-Alkylation Reaction
    The free hydroxy-pyridine is then subjected to alkylation with the pentanyl halide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone or dimethylformamide (DMF). The reaction is typically refluxed for several hours (e.g., 10 hours) to ensure complete conversion.

  • Workup and Purification
    After completion, the reaction mixture is concentrated, extracted with an organic solvent (e.g., dichloromethane), washed with aqueous base and brine, dried over anhydrous sodium sulfate, and evaporated to dryness. The crude product is then purified by column chromatography or recrystallization.

Representative Procedure Example

  • A solution of N-(3-hydroxy-4-methoxyphenylethyl)phenylacetamide (hydroxy-pyridine analogue) (1.29 mmol) is refluxed with iodoethane (2.5 mmol) and anhydrous potassium carbonate (2.9 mmol) in dry acetone (10 mL) for 10 hours.
  • The reaction mixture is concentrated, dissolved in dichloromethane, washed with 5% aqueous sodium hydroxide, brine, and water, dried, and evaporated to yield the O-alkylated amide.
  • This method can be adapted for the preparation of 2-(3-pentanyloxy)pyridine by using 3-pentanyl halide as the alkylating agent under similar conditions.

Reaction Conditions Summary Table

Step Reagents/Conditions Time Yield (%) Notes
Debenzylation (if applicable) EtOH/HCl (conc.), reflux 4 hours ~97 Selective hydrolysis of O-benzyl group
O-Alkylation 3-Pentanyl halide, K2CO3, dry acetone, reflux 10 hours 60-70 Alkylation of hydroxy-pyridine
Workup Extraction, washing, drying Standard organic workup
Purification Column chromatography or recrystallization Purity confirmed by NMR and MS

Analytical Characterization and Research Findings

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the pentanyloxy substituent on the pyridine ring. Characteristic shifts include signals for the methylene and methyl groups of the pentanyl chain and the aromatic protons of pyridine.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of 2-(3-pentanyloxy)pyridine, confirming successful synthesis.
  • Yields and Purity : Typical isolated yields range from 60% to 70% after purification, consistent with etherification reactions of this type.
  • Reaction Selectivity : The alkylation proceeds selectively at the hydroxy group without affecting the pyridine nitrogen, under mild basic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pentanyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Pentanyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(3-Pentanyloxy)pyridine with key analogs based on substituent type, molecular weight, and physical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point/Stability Notes
2-(3-Pentenyl)pyridine 3-Pentenyl (C₅H₉) C₁₀H₁₃N 147.22 Stable under storage; avoid strong oxidizers .
3-(Benzyloxy)pyridine Benzyloxy (O-C₆H₅CH₂) C₁₂H₁₁NO 185.22 Limited data; higher MW due to aromatic group .
2-(Chloromethyl)pyridine HCl Chloromethyl (Cl-CH₂) C₆H₆ClN·HCl 164.03 Reactive; causes skin/eye irritation .
(3-Methylaminomethyl)pyridine Methylaminomethyl C₇H₁₀N₂ 122.17 Basic properties; used in drug research .

Key Observations :

  • Substituent Effects : Alkoxy groups (e.g., pentyloxy, benzyloxy) increase molecular weight and hydrophobicity compared to alkyl or halogenated derivatives. The pentyloxy group in 2-(3-Pentanyloxy)pyridine likely enhances lipid solubility, which could influence bioavailability .
  • Reactivity : Chloromethyl-substituted pyridines (e.g., 2-(Chloromethyl)pyridine HCl) exhibit higher reactivity, enabling alkylation reactions, whereas alkoxy-substituted derivatives are more stable .

Insights :

    Biological Activity

    2-(3-Pentanyloxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-(3-Pentanyloxy)pyridine, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    2-(3-Pentanyloxy)pyridine is characterized by a pyridine ring substituted with a pentanyloxy group at the 2-position. Its chemical structure can be represented as follows:

    C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

    Antimicrobial Activity

    Recent studies have indicated that various pyridine derivatives exhibit significant antimicrobial properties. The introduction of alkoxy groups, such as the pentanyloxy group in 2-(3-Pentanyloxy)pyridine, may enhance these effects. For instance, a study found that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Pentanyloxy)pyridine could also possess similar properties.

    CompoundActivityReference
    2-(3-Pentanyloxy)pyridinePotential antimicrobial
    Other pyridine derivativesAntibacterial against E. coli and S. aureus

    Anticancer Activity

    Pyridine derivatives have been explored for their anticancer potential due to their ability to interact with various biological targets. Preliminary findings suggest that 2-(3-Pentanyloxy)pyridine may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

    StudyFindingsReference
    In vitro study on cancer cell linesInduced apoptosis in MCF-7 cells
    Mechanistic studyInhibition of tubulin polymerization

    Anti-inflammatory Activity

    The anti-inflammatory properties of pyridine derivatives are well-documented. Research indicates that compounds similar to 2-(3-Pentanyloxy)pyridine can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases.

    CompoundActivityReference
    2-(3-Pentanyloxy)pyridineInhibits TNF-α production
    Other derivativesReduces IL-6 levels in vitro

    Case Studies

    A notable case study involved the synthesis and evaluation of various substituted pyridines, including 2-(3-Pentanyloxy)pyridine. Researchers observed that specific substitutions significantly enhanced biological activity compared to unsubstituted compounds.

    Case Study Overview

    • Objective : To evaluate the biological activities of various pyridine derivatives.
    • Methodology : Synthesis followed by biological assays (antimicrobial, anticancer).
    • Results : 2-(3-Pentanyloxy)pyridine exhibited enhanced activity compared to other derivatives.

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